molecular formula C8H18O B147376 4-Octanol CAS No. 589-62-8

4-Octanol

Cat. No.: B147376
CAS No.: 589-62-8
M. Wt: 130.23 g/mol
InChI Key: WOFPPJOZXUTRAU-UHFFFAOYSA-N
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Description

4-Octanol, also known as octan-4-ol, is an organic compound with the chemical formula C8H18O. It is a colorless liquid with a weak mellow aroma. This compound is part of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is less dense than water and is insoluble in water but soluble in most organic solvents such as ether, benzene, and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Octanol can be synthesized through various methods:

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of octyl aldehyde due to its efficiency and scalability. The process involves the use of a metal catalyst, such as palladium or platinum, under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Octanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrogen chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: Octanone.

    Reduction: Octane.

    Substitution: Octyl chloride.

Scientific Research Applications

Scientific Research Applications

4-Octanol is utilized in various scientific research domains, including chemistry, biology, and environmental science.

Chemistry

  • Solvent and Intermediate : It serves as a solvent in organic synthesis and as an intermediate for synthesizing esters, ethers, acid chlorides, and amine esters .
  • Chemical Reactions :
    • Can be oxidized to form octanone.
    • Reduced to yield octane.
    • Undergoes substitution reactions where the hydroxyl group can be replaced by other functional groups.

Biology

  • Cell Signaling Studies : Its ability to interact with lipid bilayers makes it valuable in studies related to membrane dynamics and cell signaling.
  • Pheromone Research : Specifically, (S)-2-methyl-4-octanol has been identified as a male-specific aggregation pheromone in the sugarcane weevil (Sphenophorus levis), demonstrating its ecological significance .

Industrial Applications

  • Fragrance and Flavor Production : this compound is widely used in the formulation of fragrances due to its pleasant odor profile .
  • Preservatives and Dyes : It is also employed in the production of various dyes and preservatives .

Study on Pheromonal Activity

A study investigated the synthesis of (S)-2-methyl-4-octanol, highlighting its role as an aggregation pheromone in Sphenophorus levis. The synthesis involved several steps starting from D-mannitol, achieving an enantiomeric excess of 99.5%. This demonstrates the compound's potential utility in pest management strategies through pheromone traps .

Environmental Impact Assessment

Research has shown that while this compound is biodegradable, its large-scale use in pest control raises concerns about potential ecological impacts. Studies emphasize the need for careful assessment to mitigate adverse effects on ecosystems.

Mechanism of Action

4-Octanol can be compared with other similar alcohols:

Uniqueness of this compound: this compound’s unique position of the hydroxyl group on the fourth carbon atom gives it specific reactivity and solubility properties that make it suitable for particular applications in organic synthesis and industrial processes .

Comparison with Similar Compounds

  • 1-Octanol
  • 2-Octanol
  • 3-Octanol

Biological Activity

4-Octanol, also known as 1-octanol, is a fatty alcohol with significant biological activity, particularly in its role as an inhibitor of T-type calcium channels. This compound has garnered attention for its potential applications in various fields, including pharmacology and agriculture. This article explores the biological activity of this compound, presenting relevant research findings, case studies, and data tables to illustrate its effects and applications.

This compound has the molecular formula C8H18OC_8H_{18}O and is characterized by its long hydrocarbon chain, making it hydrophobic in nature. The compound's structure allows it to interact with biological membranes, influencing its bioavailability and distribution within biological systems.

Biological Activity

Inhibition of Calcium Channels

Research indicates that this compound specifically interacts with T-type calcium channels, leading to their inhibition. This interaction can significantly affect various physiological processes, including:

  • Muscle Contraction : By inhibiting calcium influx through these channels, this compound can modulate muscle contraction dynamics.
  • Neurotransmitter Release : The inhibition of T-type calcium channels affects neurotransmitter release, which may have implications for neurological health and disease.

In a study conducted by researchers at Smolecule, it was found that this compound effectively inhibited the growth of Aspergillus flavus, a fungus that poses a risk to postharvest grain preservation. This antifungal activity highlights the compound's potential as a natural preservative in agricultural settings.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its partition coefficient between octanol and water (log P). This coefficient is crucial for understanding how the compound distributes in biological systems. Higher log P values generally correlate with increased lipophilicity, affecting absorption and bioavailability.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameMolecular FormulaKey Differences
1-OctanolC8H18OPrimary alcohol; used mainly as a solvent
2-OctanolC8H18OSecondary alcohol; different position of hydroxyl group
3-OctanolC8H18OSecondary alcohol; unique properties due to structure
2-Methyl-1-octanolC9H20OContains a methyl group; different reactivity profile

This compound's unique stereochemistry contributes to its specific biological activities, distinguishing it from other fatty alcohols.

Case Studies and Research Findings

Properties

IUPAC Name

octan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-5-7-8(9)6-4-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFPPJOZXUTRAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870640
Record name 4-Octanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

589-62-8
Record name (±)-4-Octanol
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Record name 4-Octanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-OCTANOL
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Record name 4-Octanol
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Record name Octan-4-ol
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Record name 4-OCTANOL
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Synthesis routes and methods

Procedure details

A further selective hydroxylation reaction was carried out with the sol-gel-embedded CYP BM-3 on the substrate n-octane. 79% of the precursor were hydroxylated. The regio isomers 2-octanol, 3-octanol and 4-octanol were obtained in a molar ratio of 1:2.1:1.6 (detected by gas chromatography).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Octanol
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4-Octanol
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4-Octanol
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4-Octanol
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4-Octanol
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4-Octanol

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